Methyl 4,4,4-trifluorobutyrate
Overview
Description
Methyl 4,4,4-trifluorobutyrate is an organic compound with the molecular formula C5H7F3O2. It is a colorless liquid with a boiling point of approximately 113°C . This compound is known for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
Methyl 4,4,4-trifluorobutyrate is a chemical compound with the molecular formula C5H7F3O2
Pharmacokinetics
Its molecular weight of 1561 g/mol suggests that it may have favorable absorption and distribution characteristics
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, factors such as temperature, pH, and the presence of other compounds could potentially affect its behavior. It’s important to note that the compound has a boiling point of 113°C and a flash point of -16℃ , indicating that it should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,4,4-trifluorobutyrate can be synthesized through several methods. One common method involves the esterification of 4,4,4-trifluorobutyric acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and a strong acid or base, it can hydrolyze to form 4,4,4-trifluorobutyric acid and methanol.
Reduction: It can be reduced to 4,4,4-trifluorobutanol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: 4,4,4-trifluorobutyric acid and methanol.
Reduction: 4,4,4-trifluorobutanol.
Substitution: Various trifluoromethyl-substituted derivatives.
Scientific Research Applications
Methyl 4,4,4-trifluorobutyrate has diverse applications in scientific research:
Comparison with Similar Compounds
Ethyl 4,4,4-trifluorobutyrate: An ethyl ester of 4,4,4-trifluorobutyric acid, used in similar applications.
Methyl 3-amino-4,4,4-trifluorobutyrate hydrochloride: A derivative with an amino group, used in the synthesis of pharmaceuticals.
Uniqueness: Methyl 4,4,4-trifluorobutyrate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its ethyl and amino derivatives. This makes it particularly valuable in certain synthetic and industrial applications .
Properties
IUPAC Name |
methyl 4,4,4-trifluorobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNWLMWNUJPCQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382060 | |
Record name | Methyl 4,4,4-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-82-4 | |
Record name | Methyl 4,4,4-trifluorobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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